methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate
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Description
Synthesis Analysis
The synthesis of compounds similar to “methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate” has been discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Methylation of the pyrroline ring at position 2 has been shown to lead to an increased diuretic effect .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3. This representation provides a detailed view of the compound’s structure, including the positions of the carbon, nitrogen, oxygen, and sulfur atoms, as well as the locations of the double bonds and the orientation of the functional groups.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved data, compounds with similar structures have been synthesized using various methods . These methods often involve cyclization processes or domino reactions .Scientific Research Applications
Biological Active Sulfonamide Hybrids
Sulfonamides are a crucial class of drugs, known for their wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and antitumor effects, among others. Recent advances have focused on developing two-component sulfonamide hybrids, incorporating various organic compounds like coumarin, indole, and quinoline, to create a significant range of hybrids. These developments hint at the potential versatility of sulfonamide-based compounds like the one , in biomedical and pharmaceutical research (Ghomashi, Aghaei, Massah, & Ghomashi, 2022).
Antineoplastic Potential of Pyrrolo-quinoline Derivatives
Pyrrolo-quinoline derivatives have been synthesized and evaluated for their potential as antineoplastic agents. These compounds demonstrate interesting cell growth inhibitory properties, particularly against cell lines derived from solid tumors such as CNS, melanoma, and prostate-derived cells. Their mechanism of action appears distinct from traditional topoisomerase II inhibitors, suggesting a novel approach to cancer therapy that could potentially be explored with methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate (Ferlin, Gatto, Chiarelotto, & Palumbo, 2000).
Synthesis of Pyrroloquinoline Derivatives
The exploration of novel synthetic pathways to create pyrroloquinoline derivatives is of significant interest in the field of organic chemistry. Such research provides insights into the potential for synthesizing complex molecules, including this compound, for various applications in medicinal chemistry and drug development (Wu et al., 2017).
Larvicidal Activity of Pyrrolo[1,2-a]quinoline Derivatives
The larvicidal activity of certain pyrroloquinoline derivatives against Anopheles arabiensis suggests potential applications in public health for controlling mosquito populations and combating malaria. This line of research indicates that compounds with the pyrroloquinoline core could be valuable in developing new insecticides or antimalarial agents (Uppar et al., 2020).
Properties
IUPAC Name |
methyl 2-[methyl-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-21(17-6-4-3-5-16(17)20(24)27-2)28(25,26)15-11-13-7-8-18(23)22-10-9-14(12-15)19(13)22/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFVNEONDSGCGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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